Sintokamide A

Description

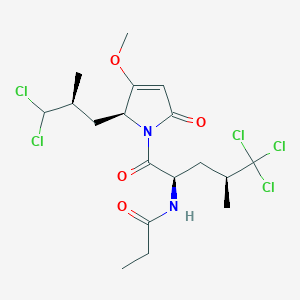

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25Cl5N2O4 |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

N-[(2R,4S)-5,5,5-trichloro-1-[(2S)-2-[(2S)-3,3-dichloro-2-methylpropyl]-3-methoxy-5-oxo-2H-pyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]propanamide |

InChI |

InChI=1S/C18H25Cl5N2O4/c1-5-14(26)24-11(7-10(3)18(21,22)23)17(28)25-12(6-9(2)16(19)20)13(29-4)8-15(25)27/h8-12,16H,5-7H2,1-4H3,(H,24,26)/t9-,10-,11+,12-/m0/s1 |

InChI Key |

BOAGQOUETKWYRA-YFKTTZPYSA-N |

Isomeric SMILES |

CCC(=O)N[C@H](C[C@H](C)C(Cl)(Cl)Cl)C(=O)N1[C@H](C(=CC1=O)OC)C[C@H](C)C(Cl)Cl |

Canonical SMILES |

CCC(=O)NC(CC(C)C(Cl)(Cl)Cl)C(=O)N1C(C(=CC1=O)OC)CC(C)C(Cl)Cl |

Synonyms |

sintokamide A |

Origin of Product |

United States |

Scientific Research Applications

Inhibition of Prostate Cancer Cell Growth

A study highlighted SINT1's effectiveness in blocking androgen-induced proliferation in LNCaP cells, a common model for prostate cancer. The compound was shown to reduce PSA mRNA levels and reporter activity induced by androgens, indicating its potential to disrupt AR signaling pathways effectively .

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| LNCaP | SINT1 (30 mg/kg) | Regression of xenografts; reduced PSA levels | |

| LNCaP95 | SINT1 + EPI-002 | Additive inhibition of AR activity |

Pharmacokinetic Profile

Pharmacokinetic studies conducted on CD-1 mice revealed that SINT1 maintains effective plasma concentrations over time, supporting its potential for therapeutic use. The studies indicated that a single intravenous dose resulted in measurable plasma levels suitable for pharmacological activity .

Combination Therapies

Research has also explored the synergistic effects of combining SINT1 with other AR inhibitors like EPI-002. This combination therapy demonstrated enhanced efficacy against CRPC, suggesting that SINT1 could be integrated into multi-drug regimens to overcome resistance mechanisms associated with monotherapies .

Potential Therapeutic Applications

The unique mechanism of action and specificity of this compound position it as a valuable candidate for further clinical development. Its applications extend beyond prostate cancer to potentially include other diseases influenced by AR signaling pathways.

Prostate Cancer Treatment

Given its ability to inhibit both full-length AR and constitutively active splice variants, SINT1 offers a novel approach to treating advanced stages of prostate cancer where traditional therapies often fail .

Exploration in Other Cancers

While current research primarily focuses on prostate cancer, there is potential for this compound's application in other cancers where AR plays a critical role, such as breast cancer and certain types of ovarian cancer. Future studies could explore these avenues further.

Preparation Methods

Key Steps in the Synthesis:

| Step | Process | Yield | Key Reagents/Catalysts |

|---|---|---|---|

| 1 | Asymmetric Trichloromethylation of titanium enolates | 73% | Ru catalyst (Cp*Ru(PPh₃)₂Cl), CCl₃ |

| 2 | Strecker Reaction for nitrile formation | >95% d.r. | Scandium triflate, sulfinimine |

| 3 | Peptide Coupling with EDCI/HOAt | 91% | EDCI, HOAt, THF |

| 4 | Tetramic Acid Formation using Meldrum’s acid | 48% | Isopropenyl chloroformate, DMAP, MeOH |

Critical Challenges :

- Stereochemical Integrity : Maintenance of C4 and C10 configurations during peptide coupling and tetramic acid cyclization.

- Epimerization : Suppressed via HOAt-mediated activation during amide bond formation.

Chlorinated Amino Acid Synthesis

The synthesis of (2S,4S)-5,5,5-trichloroleucine methyl ester (5 ) and (2S,4S)-5,5-dichloroleucine methyl ester (6 ) forms the cornerstone of this compound’s preparation.

Trichloromethylation (Scheme 4a):

- Asymmetric Chloroalkylation : Titanium enolate of tert-butyl glycinate reacts with CCl₃ under Ru catalysis to yield the trichloromethyl intermediate.

- Strecker Reaction : Scandium-catalyzed addition of HCN to sulfinimine 10 generates nitrile 11 with >95% diastereomeric ratio (d.r.).

- Methanolysis : Hydrolysis of 11 to 5 (76% yield after purification).

Dichloromethylation (Alternative Route):

- Monodechlorination : Triethylsilane reduces 9 (trichloro precursor) to dichloro derivative 14 (96% conversion, 76% isolated yield).

Peptide Coupling and Tetramic Acid Assembly

The C10-S configuration in this compound is retained through careful coupling and cyclization steps.

Coupling of 5 and 6 :

Tetramic Acid Formation :

- Meldrum’s Acid Condensation : Carboxylic acid 4 reacts with Meldrum’s acid and isopropenyl chloroformate at −10°C.

- O-Methylation : TMSCHN₂ and DEAD/Ph₃P introduce the methyl ether, yielding this compound (1 ) in 48% yield alongside C4-epimer 19 (24%).

Optimization and Challenges

Stereoselectivity Issues :

Alternative Routes :

- Bisnorsintokamide Analogs : Glutamic acid derivatives enable late-stage chlorination (e.g., 19 ), but lower yields (3.8% overall for sintokamide C).

Structure-Activity Relationships (SAR)

Modifications to this compound’s core structure have revealed critical pharmacophoric elements:

Comparative Analysis of Synthetic Routes

Q & A

Q. Why does this compound fail to inhibit AR-TAD transactivation as potently as EPI-002, despite structural similarities?

- Answer: this compound’s larger peptidic structure may hinder access to the AF-1 binding pocket. SAR studies show that truncating the peptide backbone (e.g., in optimized analog 41) improves potency by enhancing steric compatibility .

Q. How do researchers address discrepancies in this compound’s reported total synthesis yields (14% vs. 19% for Sintokamide B)?

Q. What strategies are proposed to improve this compound’s pharmacokinetic profile for clinical translation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.